

comparative spectral analysis of substituted 2,6-Dibenzylidenecyclohexanone derivatives

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Compound of Interest

Compound Name: 2,6-Dibenzylidenecyclohexanone

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A Comparative Spectroscopic Investigation of Substituted **2,6-Dibenzylidenecyclohexanone** Derivatives for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of the spectral properties of various substituted **2,6-dibenzylidenecyclohexanone** derivatives. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and photophysical properties.^[1] Understanding the influence of different substituents on their spectral characteristics is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials. This report summarizes key experimental data from UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry, offering a comprehensive resource for researchers in the field.

Key Spectral Data Comparison

The introduction of various substituents onto the phenyl rings of the **2,6-dibenzylidenecyclohexanone** scaffold significantly influences the electronic and vibrational properties of the molecule. These changes are directly observable in their respective spectra. The following tables summarize the key spectral data for a range of derivatives, providing a clear comparison of the impact of different functional groups.

UV-Visible Spectral Data

The position of the maximum absorption wavelength (λ_{max}) in the UV-Visible spectrum is sensitive to the electronic transitions within the molecule. Electron-donating groups (EDGs) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift or a less pronounced bathochromic shift compared to EDGs.[\[2\]](#)

Substituent (R)	λ_{max} (nm) in Ethanol	Reference
-H	330	[1] [2]
4-Cl	333	[1] [2]
4-NO ₂	340	[1] [2]
4-OCH ₃	359	[1] [2]
4-N(CH ₃) ₂	452	[1] [2]

Infrared (IR) Spectral Data

The IR spectrum provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak in these derivatives. Its position can be influenced by the electronic effects of the substituents.

Substituent (R)	C=O Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)	Reference
-H	1661	1574	[2]
4-Cl	1667	1585	[2]
4-NO ₂	1669	1599	[2]
4-OCH ₃	1657	1595	[2]
4-N(CH ₃) ₂	1645	1609	[2]

¹H Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) of the vinylic and aromatic protons are particularly informative for comparing these derivatives.

Substituent (R)	Vinylic Protons (δ , ppm)	Aromatic Protons (δ , ppm)	Reference
-H	7.80 (s, 2H)	7.34-7.47 (m, 10H)	[2]
4-Cl	7.73 (s, 2H)	7.25-7.38 (m, 8H)	[2]
4-NO ₂	7.81 (s, 2H)	7.59 (d, 4H), 8.24 (d, 4H)	[2]
4-OCH ₃	7.76 (s, 2H)	6.93 (d, 4H), 7.45 (d, 4H)	[2]
4-N(CH ₃) ₂	7.76 (s, 2H)	6.71 (d, 4H), 7.45 (d, 4H)	[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the carbonyl carbon is a key indicator of the electronic environment.

Substituent (R)	C=O (δ , ppm)	Vinylic C (δ , ppm)	Reference
-H	190.41	136.96, 136.01	[3]
4-Cl	189.80	136.43, 135.77	[3]
4-OCH ₃	190.81	137.1, 134.96	[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the synthesized compounds.

Substituent (R)	Molecular Ion $[M+H]^+$ (m/z)	Reference
-H	275	[2]
4-Cl	343	[2]
4-NO ₂	365	[2]
4-OCH ₃	335	[4]
4-N(CH ₃) ₂	361	[2]

Experimental Protocols

The synthesis of substituted **2,6-dibenzylidenecyclohexanone** derivatives is commonly achieved through a Claisen-Schmidt condensation reaction.[\[1\]](#)[\[4\]](#)

General Synthesis Procedure:

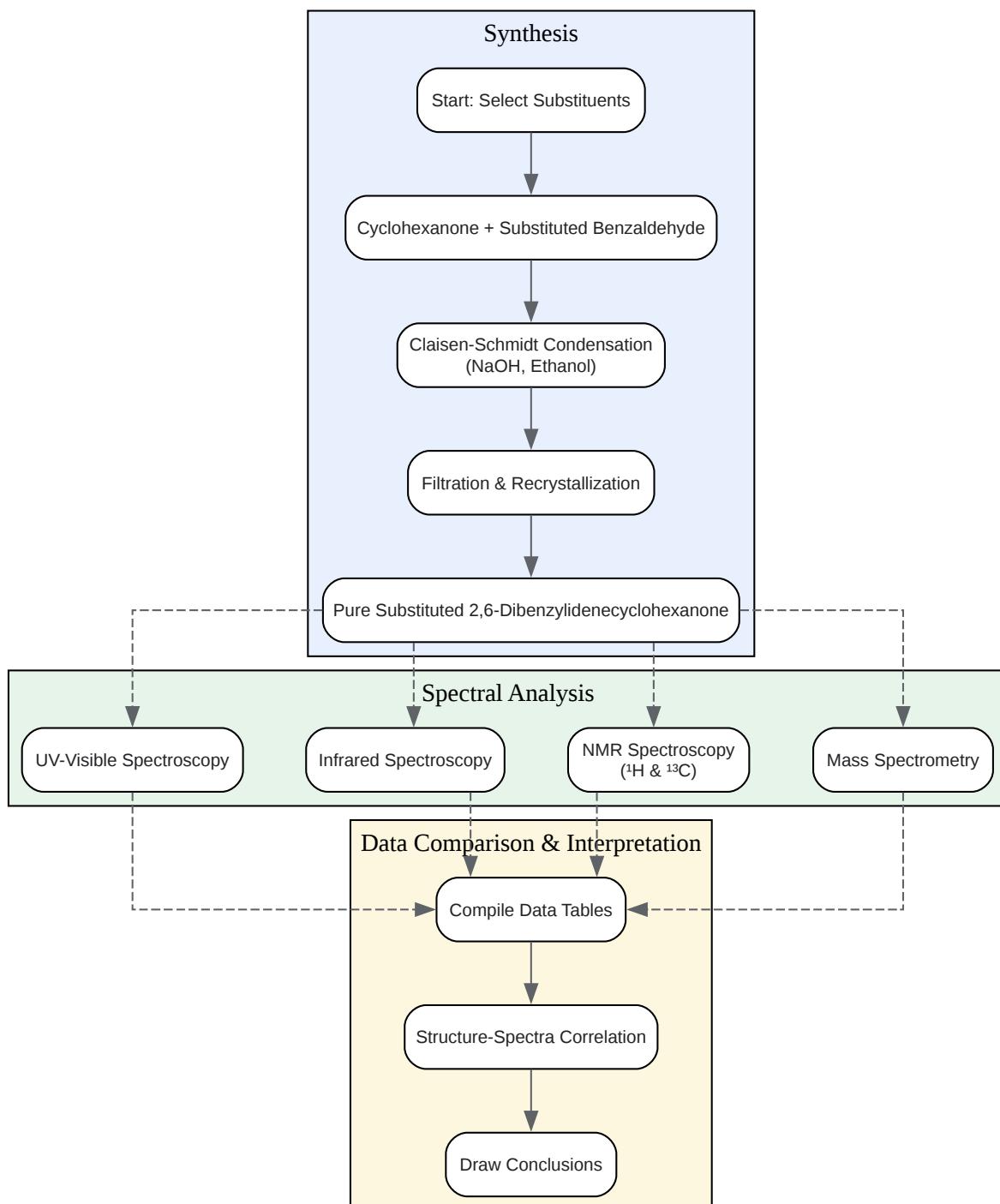
- A solution of sodium hydroxide (10%) in ethanol is prepared in a round-bottom flask and stirred.
- A mixture of cyclohexanone (1 equivalent) and the appropriately substituted benzaldehyde (2 equivalents) is prepared separately.
- The aldehyde-ketone mixture is added dropwise to the stirred ethanolic NaOH solution at room temperature.
- The reaction mixture is stirred for a specified period (typically 2-4 hours) until a precipitate forms.
- The precipitate is collected by vacuum filtration, washed with cold ethanol and water, and then dried.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Instrumentation for Spectral Analysis:

- UV-Visible Spectroscopy: A SHIMADZU UV-1650 PC digital spectrophotometer or equivalent is used to record the absorption spectra in the 200-800 nm range, using ethanol as the solvent.
- Infrared Spectroscopy: IR spectra are typically recorded on a Bruker Tensor 27 FT-IR spectrometer or a similar instrument using KBr pellets.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a Varian Mercury 400 MHz spectrometer or an equivalent instrument, using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.[3][4]
- Mass Spectrometry: Mass spectra are obtained using an AGILENT 6430 Triple Quad LC/MS or a similar instrument.[4]

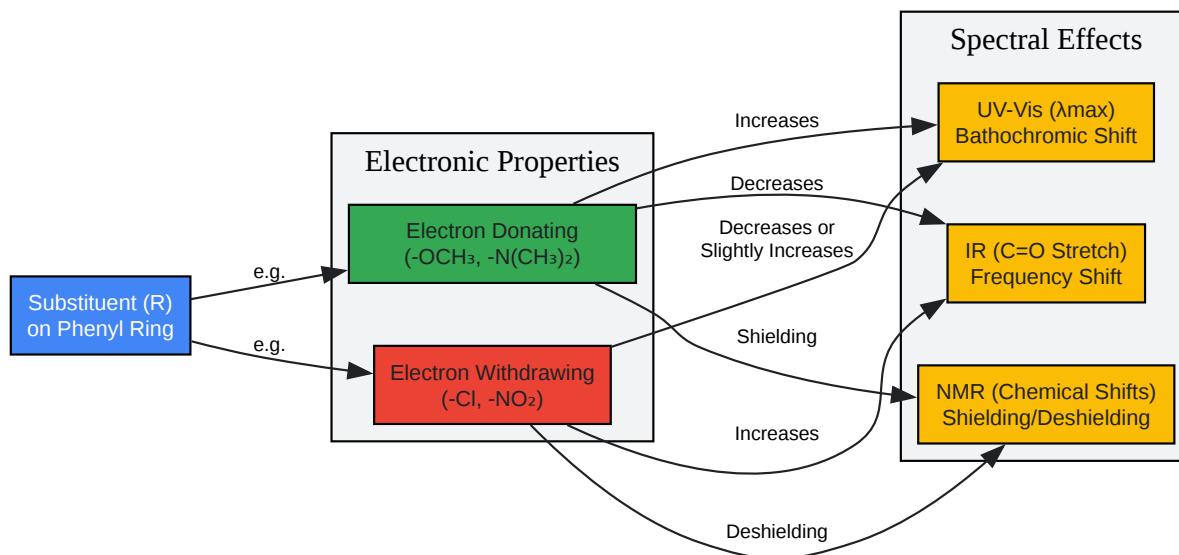
Visualizing the Process and Relationships

To better understand the workflow of this comparative analysis and the structural influences on the spectral data, the following diagrams are provided.



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Caption: Experimental workflow for the comparative spectral analysis.



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Caption: Influence of substituents on spectral properties.

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